molecular formula C15H20ClN3O4S B2915046 2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride CAS No. 1177615-16-5

2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride

Cat. No. B2915046
CAS RN: 1177615-16-5
M. Wt: 373.85
InChI Key: RGIONZDTRHJJLA-UHFFFAOYSA-N
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Description

The compound appears to contain a benzo[d]isothiazol-3(2H)-one 1,1-dioxide group, a common motif in medicinal chemistry . It also contains a 4-methylpiperazin-1-yl group, which is a common structural feature in many bioactive compounds .


Molecular Structure Analysis

The compound contains an isothiazole ring, which is a five-membered ring containing two heteroatoms, one of which is nitrogen and the other is sulfur . The presence of these heteroatoms can significantly influence the compound’s reactivity and interactions with biological targets.


Chemical Reactions Analysis

Isothiazoles are known to undergo a variety of chemical reactions, including oxidation . The specific reactions that this compound would undergo would depend on the reaction conditions and the other functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Isothiazoles, for example, are typically polar and may have acidic or basic properties depending on the substituents on the ring .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Derivatives and Analogues

Research on compounds related to 2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride has been extensive, focusing on synthesizing derivatives and analogues for potential applications. For instance, a study presented the synthesis of a new series of 2-methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-c][1]benzazepine derivatives from 2-methylthiophene and phthalic anhydride, exploring intramolecular dehydration and Lewis acid-associated cyclization processes (Kohara, Tanaka, Kimura, Fujimoto, Yamamoto, & Arita, 2002).

Chemical Transformations and Reactions

The transformation of saccharin into derivatives of imidazo[1,2‐b][1,2]‐benzisothiazole and benzo[g][1,2,5]thiadiazocine highlighted the chemical versatility and potential for generating new scaffolds. This study showed how saccharin derivatives could undergo multiple chemical interconversions, suggesting a route for synthesizing novel compounds (Ashby, Griffiths, & Paton, 1978).

Structural Characterization and Analysis

The structural characterization of analgesic isothiazolopyridines of the Mannich base type, including X-ray analysis, has been crucial in understanding the molecular conformation and interactions that contribute to their activity. These studies provide insights into the design and synthesis of compounds with potential analgesic properties (Karczmarzyk & Malinka, 2008).

Pharmacological and Biological Activity

Biological Activity and Pharmacological Potential

Research into compounds with structures similar to this compound has also explored their biological activity. For example, studies on N,N'-linked 1,2-benzisothiazol-3(2H)-one 1,1-dioxides have evaluated their inhibitory activity toward human leukocyte elastase (HLE) and acetylcholinesterase (AChE), demonstrating the potential for therapeutic applications (Zakharova, Brede, Gütschow, Kuznetsov, Zibinsky, Sieler, & Schulze, 2010).

properties

IUPAC Name

2-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S.ClH/c1-16-8-10-17(11-9-16)14(19)6-7-18-15(20)12-4-2-3-5-13(12)23(18,21)22;/h2-5H,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIONZDTRHJJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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